molecular formula C20H26O4S B2729750 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene CAS No. 95210-59-6

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene

Cat. No. B2729750
CAS RN: 95210-59-6
M. Wt: 362.48
InChI Key: ZBRNRMJVIUSOBT-UHFFFAOYSA-N
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Description

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, commonly known as BBBS, is a sulfonate ester compound that has been widely used in scientific research for its unique properties. BBBS is a white crystalline powder that is soluble in organic solvents like dichloromethane and tetrahydrofuran. This compound has been used in various fields such as organic synthesis, chemical biology, and material science.

Scientific Research Applications

Synthesis and Oxidation Applications 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, due to its structural complexity and functional groups, may find relevance in synthesis methodologies and oxidation applications. For instance, 1,4-Bis(triphenyl phosphonium)butane peroxodisulfate (BTPPBPDS) represents a class of compounds utilized for the efficient oxidation of alkyl benzenes to acylbenzenes, showcasing the importance of butoxy-substituted benzene derivatives in facilitating oxidation reactions with good yields (Badri, Adlu, & Mohammadi, 2015).

Polymer Chemistry The chemical backbone of this compound suggests potential applications in polymer chemistry. Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives of tert-butylcatechol exhibit promising properties, including high thermal stability and solubility in polar solvents, relevant for creating flexible and tough films. This highlights the role of butoxy and sulfonyl benzene derivatives in developing new polymeric materials (Hsiao, Yang, & Chen, 2000).

Catalysis and Redox Reactions Sulfonamide-substituted iron phthalocyanine, incorporating tert-butylbenzenesulfonamide groups, emphasizes the significance of such derivatives in catalysis, particularly for oxidative transformations. The exceptional stability of this compound under oxidative conditions and its efficiency in the oxidation of olefins to ketones using H2O2 as the oxidant demonstrate the potential of butoxybenzenesulfonyl benzene derivatives in catalytic applications (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Energy Storage Derivatives similar to this compound could be explored for energy storage applications, particularly in non-aqueous redox flow batteries. For example, bis(diisopropylamino)cyclopropenium-arene cations show promise as high oxidation potential catholytes, suggesting that butoxy-substituted benzene derivatives might offer advantages in designing high-performance catholytes for energy storage solutions (Yan, Vaid, & Sanford, 2020).

properties

IUPAC Name

1-butoxy-4-(4-butoxyphenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4S/c1-3-5-15-23-17-7-11-19(12-8-17)25(21,22)20-13-9-18(10-14-20)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNRMJVIUSOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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